Structural Differentiation at the 4-Phenyl Substituent: Butoxy vs. Trifluoromethoxy
The closest analog found in the public domain is 1-(4-(trifluoromethoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea (exemplified as 'Compound No. 1' in patent US10377744). This analog contains an electron-withdrawing trifluoromethoxy group instead of the target compound's electron-donating butoxy group. This single substitution profoundly impacts lipophilicity (predicted LogP shift of approximately +1.0 unit) and electron density on the phenyl ring, which is known to modulate sEH inhibition potency [1]. While direct comparative sEH Ki data for the target compound is not publicly available, general SAR for this series indicates that 4-alkoxy substitution (like butoxy) can provide a distinct potency and pharmacokinetic profile compared to 4-haloalkoxy substitutions (like trifluoromethoxy) [2].
| Evidence Dimension | Predicted lipophilicity (LogP) and inductive effect on the phenyl ring |
|---|---|
| Target Compound Data | 4-Butoxy substitution (electron-donating, +I/+M effects; higher LogP) |
| Comparator Or Baseline | 4-Trifluoromethoxy substitution (electron-withdrawing, -I effect; lower LogP) |
| Quantified Difference | Estimated ΔLogP ≈ +1.0; reversed electronic effect (inductive donation vs. withdrawal) |
| Conditions | Computational prediction based on structure; patent analysis. |
Why This Matters
Lipophilicity and electronic properties directly influence membrane permeability, metabolic stability, and target engagement in sEH drug discovery, making this a critical selection factor.
- [1] Eicosis LLC. (2019). Potent soluble epoxide hydrolase inhibitors. US Patent US10377744B2. Granted 2019-08-13. Compound No. 1 (4-CF3O analog). View Source
- [2] K. Takai et al. (2014). Structure–activity relationship of piperidine urea derivatives as potent and selective inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry, 22(5), 1548-1557. Discusses SAR for similar sEH inhibitors. View Source
